molecular formula C23H23N3O2 B368581 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 942864-40-6

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide

Cat. No. B368581
CAS RN: 942864-40-6
M. Wt: 373.4g/mol
InChI Key: IABOUMSLHNGOPO-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a crucial part of many pharmacologically active molecules and has been the subject of extensive research due to its diverse pharmacological activities .


Synthesis Analysis

The synthesis of various benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

Scientific Research Applications

Pharmaceuticals

Benzimidazole derivatives are known for their wide range of pharmaceutical applications, including acting as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . Given the structural similarity, the compound may also exhibit similar bioactivities.

Material Science

These derivatives have been used in material science for chemosensing, crystal engineering, fluorescence applications, and corrosion science . The compound could potentially be applied in these areas due to its benzimidazole core.

Agriculture

Benzimidazole compounds have applications in agriculture, possibly as pesticides or growth regulators due to their biological activity .

Dyes and Pigments

The benzimidazole moiety is an important intermediate in the synthesis of dyes and pigments . The compound could be explored for its colorimetric properties.

Electronics and Technology

These derivatives are also utilized in electronics and technology, which may include applications in organic light-emitting diodes (OLEDs) or as conductive materials .

Catalysis

Benzimidazole derivatives can act as ligands for asymmetric catalysis , suggesting potential use of the compound in catalytic processes.

Antimicrobial Activity

Some benzimidazole derivatives have shown potent antimicrobial activity , indicating that the compound could be researched for use against microbial infections.

Antiretroviral Activity

Specific benzimidazole systems have demonstrated potent antiretroviral activity comparable with standards against both wild and mutant strains of HIV-1 RT , suggesting a possible application area for the compound.

Future Directions

The future directions of research involving benzimidazole derivatives are likely to continue exploring their diverse pharmacological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABOUMSLHNGOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide

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